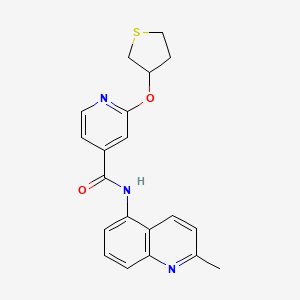
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS Number: 2034621-69-5) is a synthetic compound belonging to the class of quinoline derivatives, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C20H19N3O2S, with a molecular weight of 365.5 g/mol. The compound features a quinoline core, a tetrahydrothiophene moiety, and an isonicotinamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 365.5 g/mol |
| CAS Number | 2034621-69-5 |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
Quinoline derivatives are known to inhibit various enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular functions.
2. Receptor Modulation:
The compound may interact with specific cellular receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
3. DNA Interaction:
There is potential for DNA intercalation, where the compound inserts itself between DNA base pairs, potentially disrupting replication and transcription processes.
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (DU-145).
In vitro tests demonstrated that certain analogs could inhibit cell proliferation at low micromolar concentrations:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Quinoline Derivative A | MDA-MB-231 | 4.0 |
| Quinoline Derivative B | DU-145 | 2.1 |
Neuroprotective Effects
Research has suggested that compounds with similar structures may exert neuroprotective effects by inhibiting mitochondrial complex I activity. This inhibition can reduce oxidative stress in neuronal cells, which is critical in the context of neurodegenerative diseases such as Parkinson's disease.
Case Studies
Case Study 1: Antitumor Activity
A study focused on the efficacy of a related quinoline derivative showed promising results in inhibiting tumor growth in xenograft models. The treatment led to a significant reduction in tumor size compared to control groups.
Case Study 2: Neuroprotection in Cell Models
Another investigation assessed the neuroprotective properties of this compound in neuronal cell cultures exposed to neurotoxic agents. The results indicated a marked decrease in cell death rates when treated with the compound.
Propiedades
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-5-6-16-17(22-13)3-2-4-18(16)23-20(24)14-7-9-21-19(11-14)25-15-8-10-26-12-15/h2-7,9,11,15H,8,10,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBABCRIVHVZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













